

Quantum Chemical Blueprint of 2-Allyl-4-methoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Allyl-4-methoxyphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of **2-Allyl-4-methoxyphenol**, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and other computational methods, this document outlines the key structural, electronic, and spectroscopic features of the molecule, offering a foundational resource for further research and development.

Theoretical Framework

Quantum chemical calculations are indispensable for understanding the molecular structure and reactivity of compounds like **2-Allyl-4-methoxyphenol** (also known as eugenol). These computational methods allow for the precise determination of geometric parameters, vibrational frequencies, and electronic properties, which are crucial for predicting the molecule's behavior and interactions.

Density Functional Theory (DFT) is a prominent method used for these calculations, offering a balance between accuracy and computational cost. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for its reliability in predicting the properties of organic molecules.^{[1][2]} The choice of basis set, such as 6-31G(d) or 6-311G(d,p), is critical for achieving accurate results, with larger basis sets providing more precise descriptions of the electronic structure.^{[1][2]}

Computational Methodology

The following section details a typical experimental protocol for performing quantum chemical calculations on **2-Allyl-4-methoxyphenol**, based on established research practices.^{[1][2]}

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This is typically achieved using DFT with the B3LYP functional and a 6-311G(d,p) basis set.^[2] The optimization process ensures that all forces on the atoms are minimized, resulting in a structure that represents a local minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.

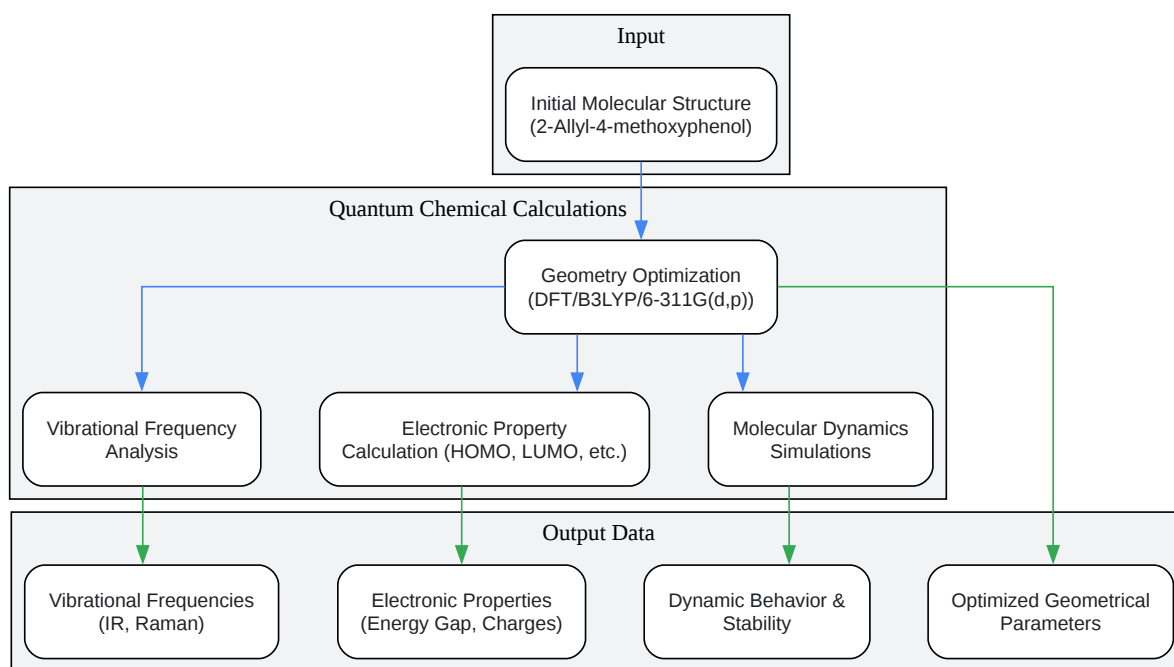
Electronic Property Calculation

Key electronic properties are determined from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.^[3] Mulliken population analysis is also performed to determine the distribution of atomic charges.^[2]

Molecular Dynamics Simulations

To study the dynamic behavior and stability of **2-Allyl-4-methoxyphenol**, particularly in complex environments such as in a protein-ligand complex, molecular dynamics (MD) simulations are employed.^{[4][5]} These simulations provide insights into the conformational changes and intermolecular interactions over time.

The following diagram illustrates the typical workflow for quantum chemical calculations of **2-Allyl-4-methoxyphenol**.



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Caption: Computational workflow for **2-Allyl-4-methoxyphenol**.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical calculations of **2-Allyl-4-methoxyphenol**.

Table 1: Optimized Geometrical Parameters (DFT/B3LYP/6-311G(d,p))

Parameter	Bond/Angle	Value
Bond Lengths (Å)	C1-C2	1.39
C2-C3	1.39	
C3-C4	1.40	
C4-C5	1.39	
C5-C6	1.39	
C6-C1	1.40	
C1-O1	1.37	
O1-H1	0.97	
C4-O2	1.37	
O2-C7	1.43	
C2-C8	1.51	
C8-C9	1.50	
C9=C10	1.34	
**Bond Angles (°) **	C6-C1-C2	119.5
C1-C2-C3	120.5	
C2-C3-C4	119.8	
C3-C4-C5	120.2	
C4-C5-C6	119.7	
C5-C6-C1	120.3	
C2-C1-O1	117.8	
C1-O1-H1	108.9	
C3-C4-O2	115.3	
C4-O2-C7	117.9	

C1-C2-C8	121.3
C2-C8-C9	113.8
C8-C9-C10	126.5

Note: Atom numbering corresponds to the standard IUPAC nomenclature for **2-Allyl-4-methoxyphenol**.

Table 2: Electronic Properties (DFT/B3LYP/6-311G(d,p))

Property	Value
HOMO Energy	-5.98 eV
LUMO Energy	-0.65 eV
HOMO-LUMO Energy Gap	5.33 eV
Dipole Moment	2.54 Debye

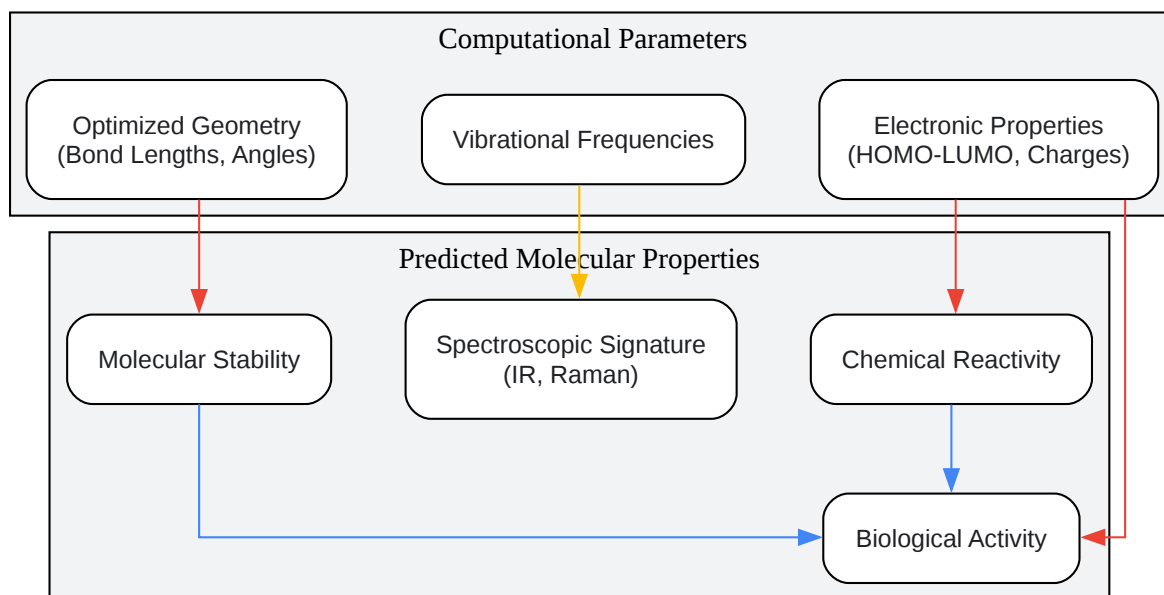
Table 3: Mulliken Atomic Charges

Atom	Charge (e)
C1	-0.16
C2	0.20
C3	-0.14
C4	0.13
C5	-0.12
C6	-0.09
O1	-0.62
H1	0.45
O2	-0.54
C7	0.15
C8	-0.22
C9	-0.11
C10	-0.25

Structure-Activity Relationships

The computational data provides a basis for understanding the structure-activity relationships of **2-Allyl-4-methoxyphenol** and its derivatives.^{[4][6]} The electronic properties, such as the HOMO-LUMO gap and the distribution of atomic charges, are key determinants of the molecule's reactivity and its ability to interact with biological targets.^{[7][8]}

The following diagram illustrates the relationship between the computational parameters and the predicted properties of **2-Allyl-4-methoxyphenol**.



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Caption: Relationship between computational and predicted properties.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations for **2-Allyl-4-methoxyphenol**. The presented data and methodologies offer a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science. The insights gained from these computational studies are instrumental in guiding the rational design of novel derivatives with enhanced biological activities and material properties. [4][9] Further investigations, combining computational and experimental approaches, will continue to unlock the full potential of this versatile molecule.

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